(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(7-chloro-1,3-benzothiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S.ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAVEYWREOJMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
The benzothiazole ring is synthesized via cyclization of 4-chloro-2-aminothiophenol with cyanogen bromide in anhydrous THF under nitrogen atmosphere:
The intermediate is isolated by aqueous workup and purified via recrystallization (ethanol/water, 85% yield).
Introduction of the Methanamine Side Chain
The thiol group at position 2 is replaced with a methyleneamine moiety using chloroacetonitrile in the presence of AlCl₃:
Optimal conditions include a 1:2.5 molar ratio of substrate to AlCl₃ at 60°C for 6 hours (yield: 78%).
Reduction to Primary Amine
The nitrile group is reduced to a primary amine using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂):
The reaction proceeds at 50°C for 12 hours, followed by acidification with HCl to form the hydrochloride salt (yield: 92%).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity are summarized below:
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | None | 0–5 | 2 | 85 |
| Alkylation | AlCl₃/CH₂Cl₂ | 60 | 6 | 78 |
| Reduction | NaBH₄/THF | 50 | 12 | 92 |
Key Findings :
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals ≥98% purity after recrystallization.
Comparative Analysis of Synthetic Routes
Aluminum Chloride-Mediated vs. Transition Metal-Catalyzed Methods
AlCl₃-driven alkylation avoids costly palladium catalysts but requires stringent moisture control. Transition metal catalysts (e.g., Pd/C) offer higher selectivity for large-scale synthesis but increase production costs.
Scientific Research Applications
Medicinal Chemistry
(7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride has been investigated for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. It functions as an antagonist of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9, which are implicated in systemic lupus erythematosus (SLE) and other autoimmune conditions .
Key Findings:
- Mechanism of Action: The compound modulates immune responses by inhibiting the activation of TLRs, leading to reduced inflammation and tissue damage associated with autoimmune diseases .
- Case Study: In preclinical models, compounds similar to (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride demonstrated significant efficacy in reducing symptoms of lupus nephritis .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics.
Data Table: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 7a | E. coli | 0.08 |
| 7b | S. aureus | 0.32 |
| 7c | P. aeruginosa | 0.25 |
These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial potency .
Cancer Research
The compound has also been explored for its anti-cancer properties. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride effectively inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutic agents .
Synthesis and Modification
The synthesis of (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves several steps starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity.
Common Synthetic Route:
- Starting Material: 7-chloro-1,3-benzothiazole.
- Reaction Conditions: The compound is reacted with formaldehyde and ammonium chloride under acidic conditions to form the methanamine derivative.
- Purification: The product is purified through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Heterocyclic Core Variations
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (): Features a simple thiazole ring substituted with a 4-chlorophenyl group.
- 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride (): Contains a benzoxazole core (oxygen instead of sulfur) with chloro and methyl substituents.
- (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (): Substitutes the thiazole ring with a benzofuran system (oxygen-containing fused ring). Fluorine’s strong electronegativity may enhance metabolic stability compared to chlorine in the target compound .
Substituent Effects
- Chlorine Position : The 7-chloro substituent in the target compound contrasts with 6-chloro-5-methyl in benzoxazole derivatives (). Positional differences influence steric and electronic interactions, affecting ligand-receptor binding in bioactive applications .
- Methanamine vs.
Physicochemical Properties
Key Observations:
- Solubility in polar solvents (water, methanol) is common among hydrochloride salts due to ionic character .
- Benzoxazole derivatives () may exhibit lower thermal stability compared to benzothiazoles due to weaker S–C vs. O–C bonds .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 7-position of the benzothiazole ring undergoes nucleophilic substitution under specific conditions:
Mechanistic Insight :
-
The electron-withdrawing benzothiazole ring activates the C–Cl bond for nucleophilic attack.
-
Halogen bonding between Cl and backbone carbonyl groups (e.g., Tyr71 in protein targets) influences regioselectivity .
Oxidation:
-
Thiazole ring oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> or mCPBA yields sulfoxides or sulfones.
-
Amine oxidation : Strong oxidants (e.g., KMnO<sub>4</sub>) convert the primary amine to a nitro group, though this is less common due to competing ring degradation.
Reduction:
-
Nitro reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro groups to amines in related analogs .
-
C–S bond reduction : LiAlH<sub>4</sub> selectively reduces the thiazole ring to a dihydrothiazole in some cases.
Ring Contraction:
-
Boiling with NaOH induces decarboxylation and contraction of the triazino-benzothiazole system to triazolo-benzothiazoles .
Heterocycle Fusion:
-
Reaction with sodium azide forms tetrazolo[1,5-a]triazolo[3,4-b]benzothiazoles, confirmed via X-ray crystallography .
Functionalization of the Methanamine Group
The primary amine undergoes typical aliphatic amine reactions:
Biological Interactions and Pharmacological Relevance
-
Protein binding : The 7-chloro substituent participates in halogen bonding with residues like Glu37 and Tyr71 in KRasG12D, critical for inhibiting nucleotide exchange .
-
Antimicrobial activity : Derivatives show MIC values as low as 0.08 μM against Staphylococcus aureus .
Comparative Reactivity of Structural Analogs
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (7-chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 7-chloro-1,3-benzothiazol-2-amine with chloromethylating agents (e.g., chloromethyl ethyl ether) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Catalysts such as triethylamine may enhance yield by neutralizing HCl byproducts. Reaction temperatures between 0–25°C and extended reaction times (12–24 hours) are recommended to avoid side reactions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : , , and NMR (if fluorinated analogs exist) to confirm substitution patterns.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
- Elemental Analysis : Confirm stoichiometry (C, H, N, S, Cl).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
Cross-referencing with literature melting points (e.g., analogs in show mp ~268°C) ensures consistency .
Q. What are the stability and solubility profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately in ethanol, and poorly in water. Solubility can be enhanced via sonication or mild heating (≤50°C).
- Stability : Store at −20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the benzothiazole ring. Stability tests (TGA/DSC) under nitrogen can identify decomposition thresholds .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Safety data from analogous hydrochlorides () recommend avoiding inhalation and direct contact .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and confirmation of the hydrochloride salt formation. Key steps:
- Grow crystals via slow evaporation (e.g., ethanol/water).
- Collect data at low temperature (100 K) to minimize thermal motion.
- Validate hydrogen bonding between the amine group and chloride ion.
Compare with structural analogs (e.g., ’s thiazol-4-yl derivatives) to identify packing motifs .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 7-chloro position to modulate electronic effects.
- Side Chain Variations : Replace the methanamine group with bulkier substituents (e.g., cyclopropyl) to assess steric effects.
- Biological Assays : Test derivatives for kinase inhibition or antimicrobial activity using in vitro assays (e.g., MIC for bacterial strains). SAR trends from benzothiazole sulfonamides () suggest substituent position critically impacts activity .
Q. What advanced analytical methods can resolve contradictions in spectral data or purity assessments?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded aromatic regions.
- LC-MS/MS : Detect trace impurities (<0.1%) and confirm molecular fragmentation patterns.
- PXRD : Differentiate polymorphs if crystallization conditions vary.
Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) to reconcile discrepancies .
Q. How can researchers optimize reaction scalability while minimizing byproduct formation?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent polarity, temperature, and stoichiometry to identify robust conditions.
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
Lessons from thiazole alkylation reactions ( ) highlight the importance of anhydrous conditions and controlled reagent addition rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
